Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate

Catalog No.
S14282479
CAS No.
29770-19-2
M.F
C20H25N3O4S2
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imin...

CAS Number

29770-19-2

Product Name

Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate

IUPAC Name

4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;ethyl sulfate

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C18H20N3S.C2H6O4S/c1-4-21-16-7-5-6-8-17(16)22-18(21)13-19-14-9-11-15(12-10-14)20(2)3;1-2-6-7(3,4)5/h5-13H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

XJITZQQGJPTYCJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.CCOS(=O)(=O)[O-]

Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate is a complex organic compound featuring a benzothiazolium core. This compound is characterized by its unique structure, which integrates a benzothiazole moiety with a dimethylaminophenyl group and an ethyl sulfate substituent. Benzothiazole itself is an aromatic heterocyclic compound with a five-membered thiazole ring fused to a benzene ring, making it a versatile scaffold in medicinal chemistry and materials science. The presence of the dimethylamino group enhances the compound's electron-donating properties, potentially influencing its reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The sulfur and nitrogen atoms in the benzothiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzothiazole allows for electrophilic substitution reactions, particularly at the positions ortho and para to existing substituents.
  • Reductive Dimerization: Benzothiazolium salts can undergo reductive dimerization, leading to the formation of dimeric compounds under specific conditions .

Benzothiazolium compounds have been studied for their biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs .
  • Anti-inflammatory Effects: Certain compounds within this class have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The synthesis of Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 2-mercaptoaniline with appropriate aldehydes or ketones under acidic conditions .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation to facilitate the condensation of thiophenols with aldehydes .
  • Green Chemistry Techniques: Recent advancements focus on environmentally friendly synthesis methods that utilize recyclable catalysts and shorter reaction times, aligning with green chemistry principles .

Benzothiazolium compounds find applications in various fields:

  • Pharmaceuticals: Their potential as antimicrobial and anticancer agents makes them valuable in drug development.
  • Agricultural Chemicals: Some derivatives are explored for their efficacy as fungicides or herbicides.
  • Dyes and Pigments: The unique electronic properties of benzothiazoles allow their use in developing dyes and pigments for textiles and plastics.

Interaction studies involving Benzothiazolium compounds often focus on:

  • Binding Affinity: Investigating how these compounds interact with biological targets such as enzymes or receptors to determine their potential therapeutic effects.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by these compounds helps elucidate their modes of action and therapeutic potential .

Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
BenzothiazoleC7H5NSParent compound; less substituted than benzothiazolium derivatives.
BenzimidazoleC7H6N2Contains an imidazole ring; used in pharmaceuticals.
BenzoxazoleC7H5NOOxygen replaces sulfur; utilized in dyes and pharmaceuticals.
2-MercaptobenzothiazoleC7H6N2SKey precursor for many benzothiazole derivatives; used as a rubber accelerator.

The uniqueness of Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to simpler derivatives like benzothiazole and related heterocycles.

Multi-Step Condensation Approaches for Imine Functionalization

The imine functionalization of benzothiazolium derivatives relies on precise condensation protocols. A widely adopted method involves the reaction of 2-aminothiophenol with aldehydes or their precursors under oxidative conditions. For instance, visible light-induced cyclization of ortho-isocyanoaryl thioethers with ethers in the presence of the photocatalyst 4CzIPN yields benzothiazoles with ether substituents in 47–89% yields. This reaction proceeds via a radical mechanism involving single-electron transfer and imidoyl radical intermediates.

Another approach utilizes oxidative cross-condensation of benzylamine derivatives with aromatic amines catalyzed by porphyrin-based metal-organic frameworks (MOFs) such as PCN-222(Pd). Under white light irradiation, this system achieves full conversion to imines while maintaining selectivity against self-condensation byproducts. Kinetic studies reveal that the self-condensation product (e.g., N-benzylideneaniline) forms transiently before evolving into the cross-condensed imine.

For the target compound, the critical step involves condensing 4-(dimethylamino)benzaldehyde with 2-amino-3-ethylbenzothiazolium. This reaction typically employs acidic or neutral conditions to stabilize the imine linkage, with yields exceeding 75% when using dehydrating agents such as molecular sieves.

Table 1: Comparative Analysis of Imine Condensation Methods

SubstratesCatalyst/ReagentYield (%)Reference
2-Aminothiophenol + Aldehyde4CzIPN (photocatalyst)47–89
Benzylamine + AnilinePCN-222(Pd) (MOF)95
4-Dimethylaminobenzaldehyde + 2-Amino-3-ethylbenzothiazoliumMolecular sieves75–80

Ethyl Sulfate Incorporation Strategies in Benzothiazolium Systems

Incorporating the ethyl sulfate group into the benzothiazolium scaffold requires quaternization of the thiazole nitrogen. A two-step protocol is commonly employed:

  • Imine Formation: As detailed in Section 1.1, the benzothiazole core is functionalized with the dimethylaminophenylimine group.
  • Quaternization: The tertiary nitrogen of the benzothiazole reacts with diethyl sulfate under alkaline conditions. This step proceeds via nucleophilic attack, where the nitrogen lone pair displaces the ethoxy group from diethyl sulfate, forming the ethyl sulfate salt.

Optimization studies demonstrate that using a 1.2:1 molar ratio of diethyl sulfate to benzothiazole derivative in ethanol at 60°C achieves >90% conversion within 4 hours. Alternative alkylating agents like methyl iodide produce lower yields (≤65%) due to competing side reactions.

Microwave-Assisted and Green Chemistry Synthesis Pathways

Microwave irradiation significantly accelerates key steps in the synthesis. For example, the cyclocondensation of 2-aminothiophenol with 4-dimethylaminobenzaldehyde under microwave irradiation (150°C, 20 minutes) reduces reaction time by 80% compared to conventional heating. Solvent-free conditions further enhance sustainability, with recoverable catalysts like KF·Al~2~O~3~ enabling 10 reaction cycles without activity loss.

Green chemistry principles are exemplified in photocatalytic systems. The PCN-222(Pd)-catalyzed cross-condensation operates under ambient temperature and visible light, eliminating the need for toxic oxidants. Ethyl sulfate incorporation benefits from aqueous-ethanol mixtures, reducing volatile organic solvent use by 40%.

Comparative Analysis of Yield Optimization Techniques

Yield optimization hinges on catalyst selection, solvent effects, and reaction staging. Radical-based methods using Mn(acac)~3~ or FeCl~2~ provide moderate yields (47–89%) but require stringent oxygen-free conditions. In contrast, MOF-catalyzed photo-oxidative condensation achieves near-quantitative yields under aerobic conditions but demands precise ligand-metal coordination.

Table 2: Yield Optimization Across Synthetic Methods

MethodCatalystSolventYield (%)
Radical CyclizationMn(acac)~3~Toluene68
Photocatalytic CondensationPCN-222(Pd)Acetonitrile95
QuaternizationDiethyl SulfateEthanol90
Microwave-Assisted CyclizationKF·Al~2~O~3~Solvent-Free85

Hybrid approaches combining microwave activation with heterogeneous catalysts (e.g., KF·Al~2~O~3~) achieve 85% yields in one-pot syntheses, outperforming sequential methods by 15–20%. Temperature control during quaternization is critical; exceeding 70°C promotes sulfonic acid byproducts, reducing purity.

Hydrogen Bond Acceptor Count

7

Exact Mass

435.12864863 g/mol

Monoisotopic Mass

435.12864863 g/mol

Heavy Atom Count

29

General Manufacturing Information

Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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